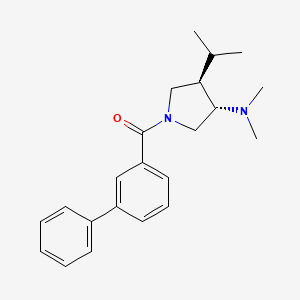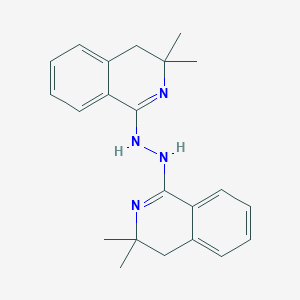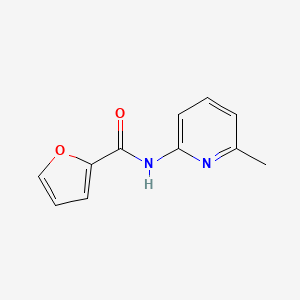
1-(2-naphthylmethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Naphthylmethyl)-1H-benzimidazole is a compound that falls within the broader class of benzimidazole derivatives. These molecules are of significant interest due to their diverse biological activities and applications in material science. The core structure of 1-(2-naphthylmethyl)-1H-benzimidazole combines a benzimidazole moiety with a naphthylmethyl substituent, which influences its chemical behavior and properties.
Synthesis Analysis
The synthesis of 1-(2-naphthylmethyl)-1H-benzimidazole derivatives often involves condensation reactions between o-phenylenediamine and naphthyl-containing aldehydes or ketones. For instance, Ding et al. (2007) synthesized the title compound by reacting o-phenylenediamine with 1-naphthylmethyl chloride, demonstrating the compound's structural configuration through X-ray crystallography (Ding, Hu, & Liu, 2007). Another approach involves melting synthesis, which offers advantages in simplicity, reaction time, and environmental impact (Sun Shuqin, 2012).
Molecular Structure Analysis
The molecular structure of 1-(2-naphthylmethyl)-1H-benzimidazole derivatives reveals a planar benzimidazole ring system, often inclined at various angles to the naphthyl group. This structural arrangement impacts the molecule's electronic distribution and chemical reactivity. Ghichi et al. (2023) provided detailed insights into the molecular structure through crystallographic analysis and density functional theory (DFT) calculations, highlighting the influence of substituents on the molecular conformation and properties (Ghichi et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives engage in various chemical reactions, including hydrogen bonding, which plays a crucial role in determining their chemical behavior and interactions. The hydrogen bonding capabilities, as described by Nagashima et al. (2004), contribute to the formation of one-dimensional chain structures in crystals, influencing the compound's solid-state properties and magnetic behavior (Nagashima, Inoue, & Yoshioka, 2004).
properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-2-6-16-11-14(9-10-15(16)5-1)12-20-13-19-17-7-3-4-8-18(17)20/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJWEJKVIMYELQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aS*,9bS*)-2-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5658252.png)

![N'-[(3S*,4R*)-1-(1-benzofuran-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5658264.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B5658266.png)
![(3R*,4S*)-1-[(benzyloxy)acetyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5658280.png)
![N-(3-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5658296.png)

![8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B5658309.png)
![6-chloro-2-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5658311.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5658315.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5658319.png)
